molecular formula C18H17BrN2O B1442319 5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 1262133-29-8

5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B1442319
CAS No.: 1262133-29-8
M. Wt: 357.2 g/mol
InChI Key: HCPQBNNCIMQKLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18N2O/c1-14-8-9-15(2)20(14)18-11-10-17(12-19-18)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a white to yellow powder or crystals . It has a molecular weight of 278.35 .

Scientific Research Applications

Synthesis and Structural Analysis

5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine and its derivatives are utilized in the synthesis of complex molecules with potential biological and industrial applications. For instance, studies have detailed the synthesis of novel compounds involving pyridine and pyrrol derivatives, elucidating their structures and properties. The crystal structure analysis of such synthesized compounds often reveals interesting molecular geometries and bonding characteristics, such as distorted ring fragments connected by single bonds, indicating the compound's intricate molecular architecture (Kuhn, Al-Sheikh, & Steimann, 2003).

Pharmacological Potential and Biological Activities

The derivatives of this compound have been explored for their potential pharmacological activities. For example, the compounds synthesized from this derivative have been characterized for their in vitro antibacterial properties, indicating their possible use in pharmaceutical applications. The specific structural modifications in the compounds lead to different biological activities and properties, making them candidates for further pharmacological studies (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Photophysicochemical Properties

The photophysicochemical properties of certain derivatives are of significant interest, particularly for their potential use in photocatalytic applications and photodynamic therapy. Studies have synthesized and characterized compounds, investigating their spectroscopic, photophysical, and photochemical properties. The presence of certain substituents in the molecules can affect these properties, making these compounds suitable for specific industrial applications, such as photosensitizers in photocatalysis and alternative therapies in cancer treatment (Öncül, Öztürk, & Pişkin, 2021).

Synthesis of Polyheterocyclic Compounds

The synthesis of new polyheterocyclic compounds using this compound as a precursor is another area of research. These complex molecules have potential applications in various fields, including material science and pharmaceuticals. The reactions of these precursors with various nucleophilic and electrophilic reagents result in the formation of a wide range of heterocyclic compounds with diverse structures and properties (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).

Mechanism of Action

While the specific mechanism of action for 5-(benzyloxy)-3-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is not available in the retrieved documents, similar compounds have been studied. For instance, some 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were found to inhibit enoyl ACP reductase and DHFR enzymes .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

Properties

IUPAC Name

3-bromo-2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O/c1-13-8-9-14(2)21(13)18-17(19)10-16(11-20-18)22-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPQBNNCIMQKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=N2)OCC3=CC=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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